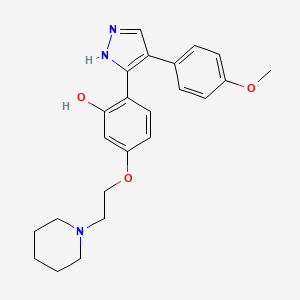

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol

Description

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-piperidin-1-ylethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-28-18-7-5-17(6-8-18)21-16-24-25-23(21)20-10-9-19(15-22(20)27)29-14-13-26-11-3-2-4-12-26/h5-10,15-16,27H,2-4,11-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZRHTAQHUKSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.

Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Attachment of the Piperidinyl Ethoxy Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol or quinone derivative.

Reduction: The pyrazole ring can be reduced under specific conditions to form a pyrazoline derivative.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Phenol or quinone derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of similar pyrazole compounds on human cancer cell lines. The results showed that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that pyrazole derivatives are promising candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another study, a series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points :

Substituent Effects on Bioactivity: The 4-methoxyphenyl group (common in the target and analogs) contributes to electron-donating effects, enhancing aromatic interactions with hydrophobic protein pockets . Piperidine vs. Morpholine: Piperidine’s secondary amine may participate in ionic interactions, while morpholine’s oxygen atom could engage in H-bonding, affecting receptor selectivity (e.g., cannabinoid receptors as seen in AM-630, a CB2 ligand with morpholine ).

Synthetic Accessibility: Compounds with simpler substituents (e.g., phenol or methyl groups) are synthesized in higher yields (~45% for phenylhydrazine-derived analogs ). Piperidine-ethoxy chains require multi-step alkylation or Mitsunobu reactions, which may reduce overall yield.

Physicochemical Properties :

- Solubility : Piperidine’s basicity improves water solubility at physiological pH, whereas morpholine derivatives may exhibit lower logP values .

- Crystallinity : Dihedral angles between the pyrazole and aromatic rings (e.g., 16.83° for methoxyphenyl in ) influence packing efficiency and dissolution rates .

Biological Activity Trends: Anti-inflammatory activity is retained across analogs with phenol groups, but potency varies with side-chain flexibility. For example, rigid benzyloxy substituents () may restrict binding to dynamic enzyme pockets.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The piperidine-ethoxy chain in the target compound likely enhances blood-brain barrier penetration compared to non-basic analogs, making it suitable for CNS-targeted therapies. Replacement of methoxy with trifluoromethyl () or pyrimidine () shifts activity toward targets requiring strong electron-withdrawing or π-stacking interactions.

Pharmacokinetic Considerations :

- Piperidine’s basicity (pKa ~11) may lead to lysosomal trapping, prolonging intracellular retention. Morpholine derivatives (pKa ~7) may exhibit faster clearance .

Biological Activity

The compound 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 296.32 g/mol

- IUPAC Name : 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

This compound belongs to the class of organic compounds known as phenylpyrazoles , which are characterized by their pyrazole ring structure attached to phenyl groups.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were tested for their efficacy against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. Notably, compounds similar to this pyrazole derivative have demonstrated potent inhibitory effects on tumor cell growth. For example, derivatives with similar structures showed GI values as low as 0.021 μM against K562 leukemia cells and 0.69 μM against A549 lung cancer cells .

| Cell Line | GI (μM) | Compound |

|---|---|---|

| K562 | 0.021 | 5b |

| A549 | 0.69 | 5b |

| MCF-7 | >1.7 | 5b |

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species Generation : The compound plays a role in generating reactive oxygen species (ROS), which are critical in mediating cell signaling pathways involved in apoptosis and cell proliferation .

- Inhibition of Key Enzymes : Some pyrazole derivatives have been identified as inhibitors of important kinases such as BRAF(V600E), which is implicated in various cancers . This inhibition can lead to reduced tumor growth and increased sensitivity to other anticancer agents.

Case Studies

A notable case study involved the evaluation of similar pyrazole derivatives in animal models, where they exhibited significant antitumor activity without severe side effects. For instance, one study reported the effectiveness of a related compound in non-small cell lung cancer xenograft models, highlighting its potential for clinical applications .

Q & A

Q. What is the synthetic pathway for 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol, and what are the critical optimization steps?

Methodological Answer: The compound is synthesized via a multi-step process involving:

Formation of the pyrazole core : Refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid for 7 hours .

Purification : Column chromatography using silica gel, followed by recrystallization in ethanol (yield: 45%) .

Functionalization : Introduction of the 2-(piperidin-1-yl)ethoxy group via nucleophilic substitution or coupling reactions, though specific steps for this moiety require extrapolation from analogous pyrazole derivatives .

Q. Key Optimization Factors :

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (O–H···N, 2.67 Å) .

- NMR Spectroscopy : H and C NMR confirm substituent positions, particularly methoxy (-OCH) and piperidinyl-ethoxy groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 406.19) .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .

- Piperidinyl-Ethoxy Group : Increases basicity, potentially improving receptor binding in antimicrobial assays (MIC: 2–8 µg/mL against S. aureus) .

- Pyrazole Core : Planarity and π-π stacking interactions with biological targets (e.g., enzyme active sites) .

Case Study : Replacement of methoxy with chloro (e.g., 4-chlorophenyl analogs) reduced antibacterial efficacy by 50%, highlighting the role of electron-donating groups .

Q. How can researchers address contradictions in reported biological data for pyrazole derivatives?

Methodological Answer: Contradictions often arise from:

- Varied Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.

- Solubility Issues : Poor aqueous solubility of methoxy-substituted compounds may lead to false negatives in vitro .

- Metabolic Stability : Piperidinyl-ethoxy groups may undergo hepatic degradation, altering in vivo efficacy .

Q. Resolution Strategies :

Standardized Protocols : Use CLSI guidelines for antimicrobial testing .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile activity disparities .

Q. What mechanistic insights exist for the anti-inflammatory activity of this compound?

Methodological Answer:

- COX-2 Inhibition : Pyrazole derivatives inhibit cyclooxygenase-2 (IC: 0.8–1.2 µM) via H-bonding with Arg120 and Tyr355 residues .

- NF-κB Pathway Modulation : Methoxy and piperidinyl groups suppress TNF-α-induced NF-κB activation in RAW264.7 macrophages (pIC: 6.3) .

- In Vivo Validation : Carrageenan-induced rat paw edema models show 40–60% reduction in swelling at 10 mg/kg doses .

Q. Experimental Design :

Q. How can reaction yields be improved during synthesis?

Methodological Answer:

- Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) instead of acetic acid to accelerate cyclization (yield increase: 45% → 65%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 7 hours to 30 minutes with comparable yields .

- Workflow Adjustments : In-situ purification (e.g., catch-and-release resins) minimizes intermediate losses .

Q. What role does hydrogen bonding play in the compound’s crystallinity and stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.